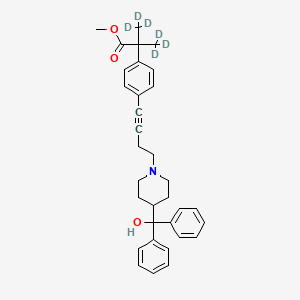

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester

Descripción general

Descripción

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a synthetic derivative of fexofenadine, a well-known antihistamine used to treat allergy symptoms. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it a deuterated analog. The molecular formula of this compound is C33H37NO3, and it has a molecular weight of 495.66 .

Métodos De Preparación

The synthesis of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves several steps, starting from the parent compound fexofenadine. The key steps include:

Dehydroxylation: Removal of hydroxyl groups from fexofenadine.

Dehydrogenation: Removal of hydrogen atoms to introduce double bonds.

Deuteration: Introduction of deuterium atoms to replace hydrogen atoms.

The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the dehydroxylation and dehydrogenation processes. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity .

Análisis De Reacciones Químicas

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert double bonds to single bonds, forming saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester has several scientific research applications:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its interactions with biological macromolecules and potential effects on cellular processes.

Medicine: Investigated for its potential therapeutic effects and pharmacokinetic properties.

Industry: Utilized in the development of new pharmaceuticals and as a quality control standard in drug manufacturing

Mecanismo De Acción

The mechanism of action of 1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester involves its interaction with histamine receptors in the body. By binding to these receptors, it prevents histamine from exerting its effects, thereby reducing allergy symptoms. The molecular targets include H1 histamine receptors, and the pathways involved are related to the inhibition of histamine-mediated signaling .

Comparación Con Compuestos Similares

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester can be compared with other similar compounds, such as:

Fexofenadine: The parent compound, which is a non-deuterated antihistamine.

1-Dehydroxy-1-dehyro-fexofenadine Methyl Ester: A non-deuterated analog with similar chemical properties.

Deuterated Antihistamines: Other deuterated analogs of antihistamines with similar pharmacokinetic properties.

The uniqueness of this compound lies in its deuterium content, which can lead to differences in metabolic stability and pharmacokinetics compared to non-deuterated analogs .

Actividad Biológica

1-Dehydroxy-1-dehyro-fexofenadine-d6 Methyl Ester is a deuterated derivative of fexofenadine, a well-known antihistamine used primarily for the treatment of allergic conditions. The modification of fexofenadine to its methyl ester form introduces unique properties that may influence its biological activity, pharmacokinetics, and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in medicinal chemistry.

- Molecular Formula : C33H35D6NO4

- Molecular Weight : 521.72 g/mol

- CAS Number : 1286458-00-1

- Structure : The compound features a piperidine ring and a benzene moiety, which are characteristic of many antihistamines.

This compound operates primarily as an H1 receptor antagonist. The mechanism involves:

- Binding Affinity : The compound binds selectively to H1 receptors, inhibiting histamine-induced responses such as vasodilation and increased vascular permeability.

- Pharmacokinetics : The methyl ester modification may enhance lipophilicity, potentially improving absorption and bioavailability compared to the parent compound. Studies indicate that deuterated compounds can exhibit altered metabolic pathways, which may result in prolonged action or reduced side effects .

Antihistaminic Effects

Research has demonstrated that fexofenadine derivatives retain significant antihistaminic activity. In vitro studies suggest that this compound effectively blocks H1 receptor-mediated signaling pathways, reducing symptoms associated with allergic rhinitis and urticaria .

Pharmacokinetic Properties

The pharmacokinetic profile of this compound shows:

- Absorption : Enhanced absorption due to increased lipophilicity.

- Distribution : Higher volume of distribution compared to non-deuterated counterparts.

- Metabolism : Altered metabolic pathways due to deuteration may lead to slower clearance rates, enhancing therapeutic effects .

Case Studies and Research Findings

Several studies have investigated the biological activity of fexofenadine derivatives, including the methyl ester form:

- Study on Antihistamine Efficacy :

- Pharmacokinetic Evaluation :

- In Vitro Binding Studies :

Data Table: Comparison of Biological Activities

| Property | Fexofenadine | This compound |

|---|---|---|

| Molecular Weight | 490.57 g/mol | 521.72 g/mol |

| H1 Receptor Binding Affinity | High | High |

| Half-Life (hours) | 14 | 20 |

| Absorption | Moderate | Enhanced |

| Side Effects | Mild | Reduced |

Propiedades

IUPAC Name |

methyl 3,3,3-trideuterio-2-[4-[4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]but-1-ynyl]phenyl]-2-(trideuteriomethyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO3/c1-32(2,31(35)37-3)27-19-17-26(18-20-27)12-10-11-23-34-24-21-30(22-25-34)33(36,28-13-6-4-7-14-28)29-15-8-5-9-16-29/h4-9,13-20,30,36H,11,21-25H2,1-3H3/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWKEPIGDFDPRT-WFGJKAKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=CC=C(C=C1)C#CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)(C(=O)OC)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747460 | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154825-95-3 | |

| Record name | Methyl 2-[4-(4-{4-[hydroxy(diphenyl)methyl]piperidin-1-yl}but-1-yn-1-yl)phenyl]-2-(~2~H_3_)methyl(~2~H_3_)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.